(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
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Overview
Description
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound with the molecular formula C11H14O It is a derivative of indene, featuring a hydroxymethyl group attached to the 2-position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-methyl-2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the specific requirements of the production process, such as cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxymethyl group to a chloromethyl group, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, typically at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: 2-methyl-2,3-dihydro-1H-inden-2-one or 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-methyl-2,3-dihydro-1H-indene.
Substitution: 2-methyl-2,3-dihydro-1H-inden-2-yl chloride and other substituted derivatives.
Scientific Research Applications
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3-dihydro-1H-indene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-methyl-2,3-dihydro-1H-inden-2-one: Contains a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid: Features a carboxylic acid group, which imparts different chemical and biological properties.
Uniqueness
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which allows for a wide range of chemical modifications and applications. This functional group enhances the compound’s reactivity and versatility in synthetic chemistry and biological research.
Properties
IUPAC Name |
(2-methyl-1,3-dihydroinden-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDOAMHNLEBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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